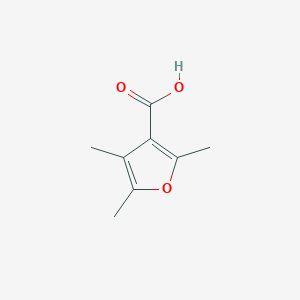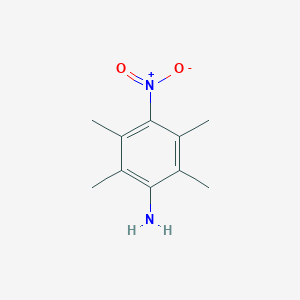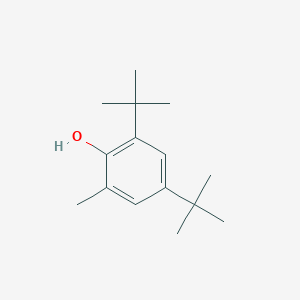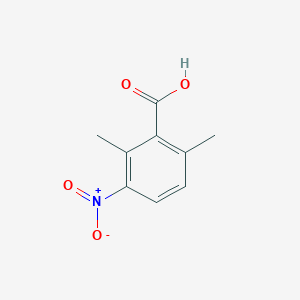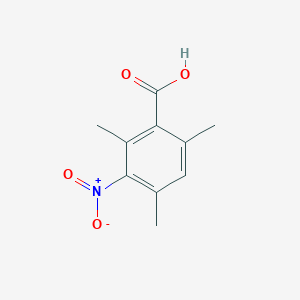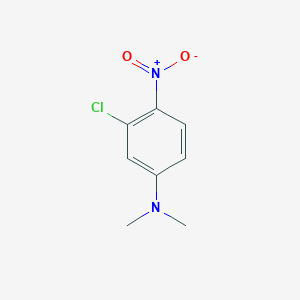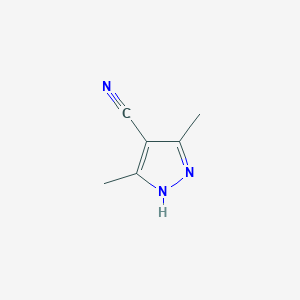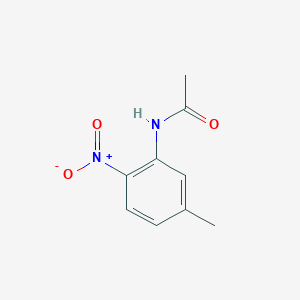
n-(5-Methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and exhibits strong absorption in the ultraviolet region.
Mecanismo De Acción
The mechanism of action of n-(5-Methyl-2-nitrophenyl)acetamide involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of n-(5-Methyl-2-nitrophenyl)acetamide, which can be detected by spectroscopic methods. The selectivity of n-(5-Methyl-2-nitrophenyl)acetamide towards different metal ions is due to the specific coordination geometry and electronic properties of the metal ion.
Efectos Bioquímicos Y Fisiológicos
N-(5-Methyl-2-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells. n-(5-Methyl-2-nitrophenyl)acetamide has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Methyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity towards metal ions, ease of synthesis, and low cost. However, its limitations include its limited solubility in aqueous solutions, which may affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the research on n-(5-Methyl-2-nitrophenyl)acetamide. One possible direction is the development of n-(5-Methyl-2-nitrophenyl)acetamide-based chemosensors for the detection of other metal ions and environmental pollutants. Another direction is the investigation of the antioxidant activity of n-(5-Methyl-2-nitrophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases. Furthermore, the synthesis of n-(5-Methyl-2-nitrophenyl)acetamide derivatives with improved solubility and selectivity may also be explored.
Conclusion:
In conclusion, n-(5-Methyl-2-nitrophenyl)acetamide is a valuable tool for scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards metal ions make it a valuable tool for environmental monitoring and biomedical applications. Further research on n-(5-Methyl-2-nitrophenyl)acetamide and its derivatives may lead to the development of new tools for the detection and treatment of various diseases.
Métodos De Síntesis
The synthesis of n-(5-Methyl-2-nitrophenyl)acetamide involves the reaction of 5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield n-(5-Methyl-2-nitrophenyl)acetamide as the final product. The purity of n-(5-Methyl-2-nitrophenyl)acetamide can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(5-Methyl-2-nitrophenyl)acetamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for environmental monitoring and biomedical applications. n-(5-Methyl-2-nitrophenyl)acetamide has also been used in the development of chemosensors for the detection of nitroaromatic compounds, which are important environmental pollutants and explosives.
Propiedades
Número CAS |
7418-36-2 |
|---|---|
Nombre del producto |
n-(5-Methyl-2-nitrophenyl)acetamide |
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
N-(5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12) |
Clave InChI |
PNLDBAVNZVQRLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Otros números CAS |
7418-36-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



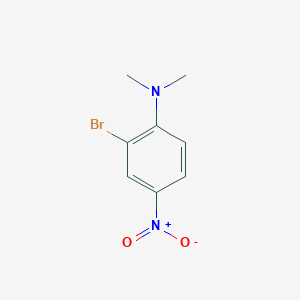

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
